![molecular formula C23H23ClN2O B12593196 Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]- CAS No. 876892-90-9](/img/structure/B12593196.png)
Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]- is a complex organic compound that features a morpholine ring substituted with a 4-chlorophenyl, phenyl, and pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . For the specific compound , the synthetic route may involve the following steps:
Starting Materials: 4-chlorobenzaldehyde, phenylacetonitrile, and 4-pyridinecarboxaldehyde.
Reaction Conditions: The initial step involves the formation of an intermediate through a condensation reaction, followed by cyclization to form the morpholine ring.
Catalysts and Reagents: Common catalysts include transition metals like palladium, and reagents such as sodium borohydride for reduction.
Industrial Production Methods
Industrial production of morpholine derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and high-temperature conditions can enhance reaction rates and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the morpholine ring and aromatic substituents allows it to fit into the active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine, 4-(2-chloroethyl)-: Another morpholine derivative with similar structural features but different substituents.
4-[(4-chlorophenyl)sulfonyl]morpholine: Contains a sulfonyl group instead of the pyridinyl group.
Uniqueness
The unique combination of the 4-chlorophenyl, phenyl, and pyridinyl groups in Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]- imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
876892-90-9 |
|---|---|
Formule moléculaire |
C23H23ClN2O |
Poids moléculaire |
378.9 g/mol |
Nom IUPAC |
4-[1-(4-chlorophenyl)-2-phenyl-2-pyridin-4-ylethyl]morpholine |
InChI |
InChI=1S/C23H23ClN2O/c24-21-8-6-20(7-9-21)23(26-14-16-27-17-15-26)22(18-4-2-1-3-5-18)19-10-12-25-13-11-19/h1-13,22-23H,14-17H2 |
Clé InChI |
FXFVKGWWGFQVOI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(C2=CC=C(C=C2)Cl)C(C3=CC=CC=C3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-](/img/structure/B12593115.png)


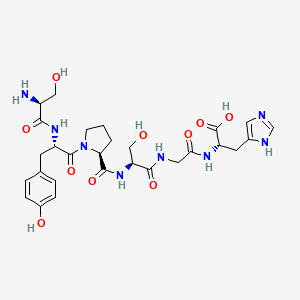

![1-[(3-Fluoropropyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12593135.png)

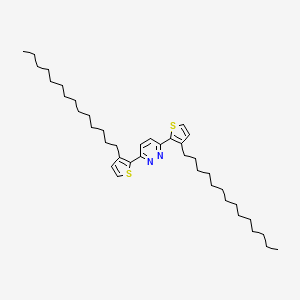
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-methylacetamide](/img/structure/B12593155.png)
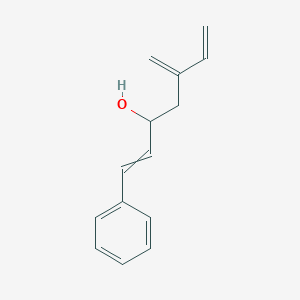
![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)
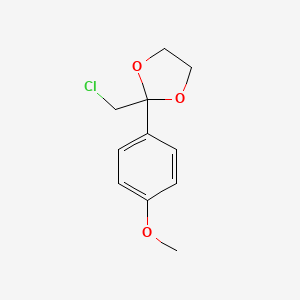
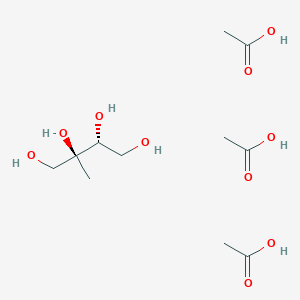
![Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate](/img/structure/B12593197.png)
